

In-Depth Technical Guide: Preliminary In Vitro Studies with LNP Lipid-182

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Compound of Interest

Compound Name: LNP Lipid-182

Cat. No.: B13360903

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies involving the novel ionizable lipid, **LNP Lipid-182** (also known as Lipid Compound 182). The data and protocols summarized herein are derived from foundational studies that highlight its potential for potent and efficient mRNA delivery.

Core Concepts of LNP Lipid-182

LNP Lipid-182 is a squaramide-based ionizable amino lipid designed to enhance the performance of lipid nanoparticles (LNPs) for mRNA delivery. Its unique structure is hypothesized to facilitate specific, strong interactions with mRNA, going beyond simple electrostatic attractions. This interaction contributes to the formation of stable and well-structured LNPs, which is crucial for successful in vitro and in vivo transfection.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro characterization and functional studies of LNPs formulated with Lipid-182.

Table 1: Physicochemical Properties of Lipid-182 LNPs

Parameter	Value	Method of Determination
CAS Number	2089253-10-9	-
Molecular Formula	C50H93N3O6	-
Particle Size (Diameter)	~80 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Encapsulation Efficiency	> 95%	RiboGreen Assay

Table 2: In Vitro mRNA Expression

Cell Line	Reporter mRNA	Transfection Efficiency	Assay
HEK293 Cells	Firefly Luciferase	High	Luciferase Assay
HeLa Cells	Green Fluorescent Protein (GFP)	High	Flow Cytometry

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to enable reproducibility and further investigation.

LNP Formulation Protocol

Objective: To formulate Lipid-182 containing LNPs encapsulating mRNA.

Materials:

- **LNP Lipid-182** (in ethanol)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)
- Cholesterol (in ethanol)

- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)
- mRNA (in an appropriate aqueous buffer, e.g., citrate buffer, pH 4.0)
- Ethanol, anhydrous
- Nuclease-free water
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Prepare a lipid stock solution in ethanol containing **LNP Lipid-182**, DSPC, cholesterol, and DMG-PEG2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).
- Prepare an aqueous solution of the desired mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.
- Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
- The rapid mixing of the two phases will induce the self-assembly of the LNPs.
- Collect the resulting LNP dispersion.
- Perform buffer exchange and concentration using a suitable method, such as tangential flow filtration (TFF) or dialysis, to remove ethanol and raise the pH to a physiological level (e.g., PBS, pH 7.4).
- Sterile filter the final LNP formulation through a 0.22 µm filter.

In Vitro Transfection Protocol

Objective: To assess the mRNA delivery efficiency of Lipid-182 LNPs in a cell culture model.

Materials:

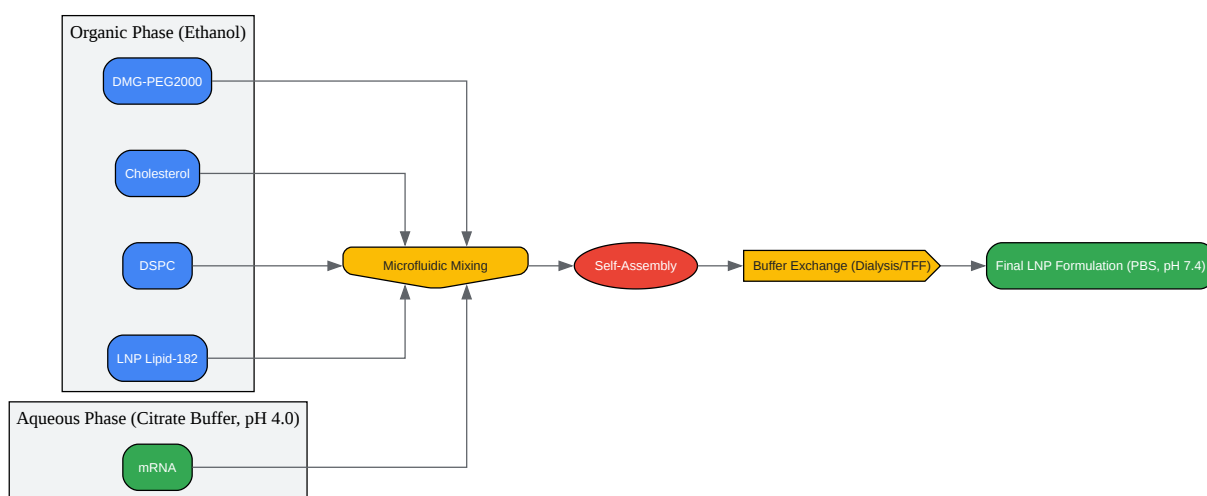
- Lipid-182 LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or GFP)
- HEK293 or HeLa cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- Assay-specific reagents (e.g., Luciferase assay substrate, Flow cytometer)

Procedure:

- Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Incubate the cells overnight under standard conditions (37°C, 5% CO₂).
- On the day of transfection, dilute the Lipid-182 LNP-mRNA formulation to the desired concentrations in a complete cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing the LNPs.
- Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours).
- After incubation, process the cells for the specific reporter assay.
 - For Luciferase: Lyse the cells and measure the luminescence using a luciferase assay system according to the manufacturer's protocol.
 - For GFP: Wash the cells with PBS, detach them using trypsin, and analyze the GFP expression using a flow cytometer.

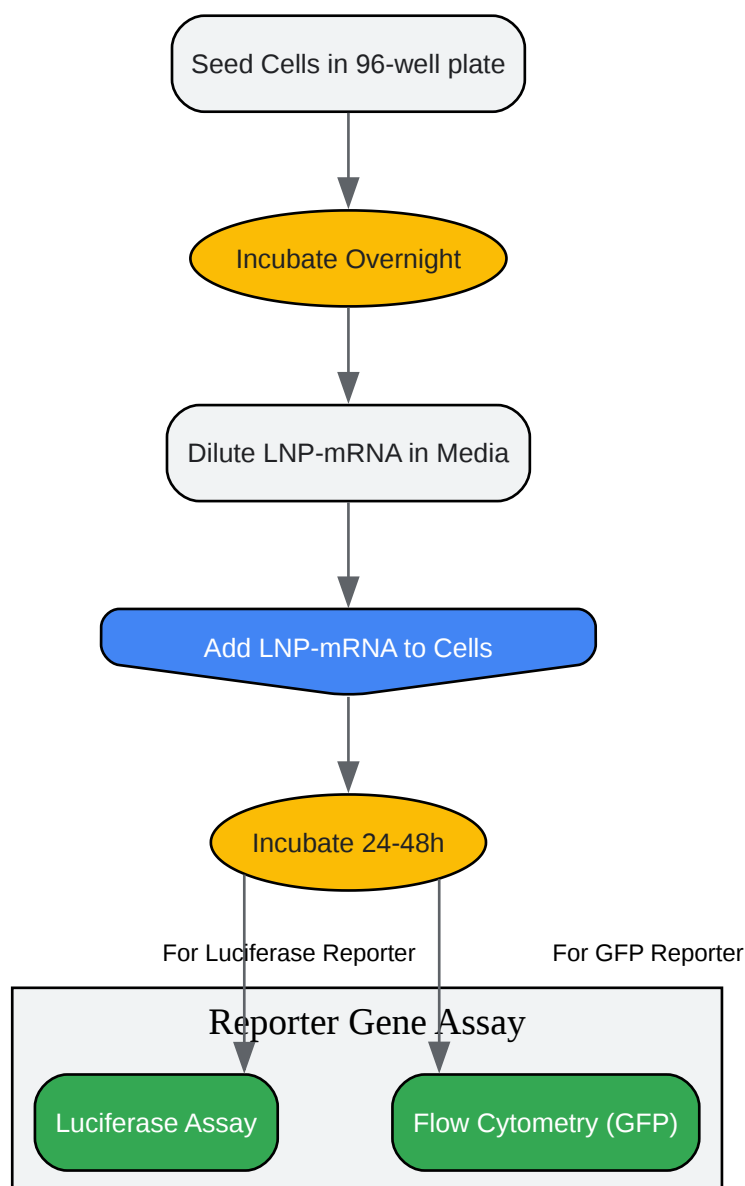
Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key processes involved in the in vitro studies of **LNP Lipid-182**.



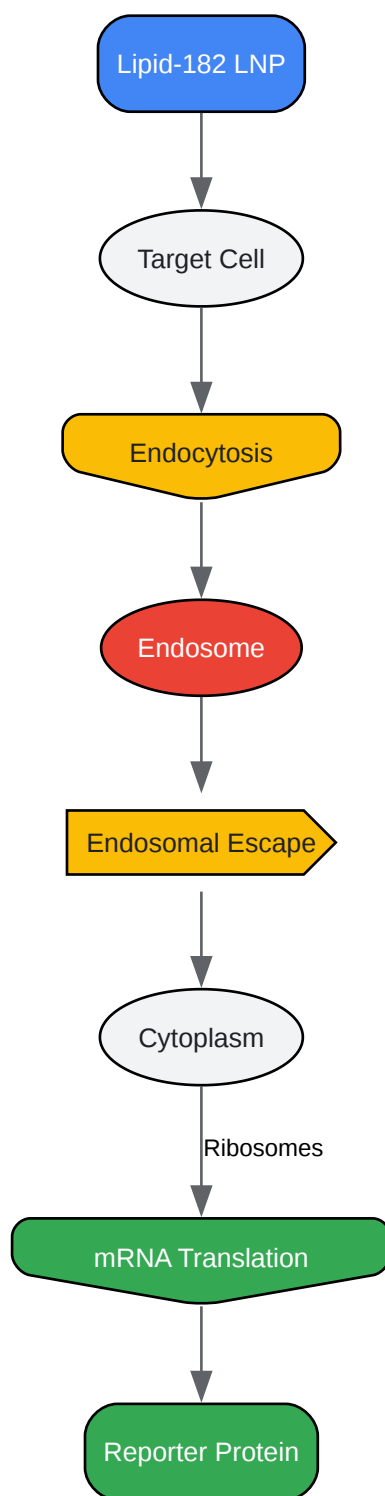
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Caption: LNP Formulation Workflow.



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Caption: In Vitro Transfection Workflow.



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Caption: Cellular Uptake and mRNA Translation Pathway.

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